Acetamide, N-(4-acetylphenyl)-N-hydroxy-
Description
Acetamide, N-(4-acetylphenyl)-N-hydroxy- is a substituted acetamide derivative characterized by a 4-acetylphenyl group and an N-hydroxyl moiety. This compound is synthesized through chloroacetylation of 4-aminoacetophenone, yielding the versatile intermediate N-(4-acetylphenyl)-2-chloroacetamide (compound 1), which is further functionalized with thiocarbamoyl or arylazo-mercapto groups .
Properties
CAS No. |
67274-51-5 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)9-3-5-10(6-4-9)11(14)8(2)13/h3-6,14H,1-2H3 |
InChI Key |
XUMTZKVLAGWNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Cyano Group Functionalization
The cyano group in N-(4-acetylphenyl)-2-cyanoacetamide serves as a versatile handle for introducing hydroxylamine derivatives. Reacting this intermediate with hydroxylamine hydrochloride in ethanol under reflux conditions facilitates the formation of an amidoxime intermediate (Figure 1). Subsequent hydrolysis under acidic conditions (e.g., HCl/H2O) yields N-(4-acetylphenyl)-N-hydroxyacetamide.
Reaction Conditions:
- Solvent: Ethanol, 80°C, 6 hours for amidoxime formation.
- Hydrolysis: 2M HCl, 60°C, 3 hours.
- Yield: ~65% (estimated from analogous reactions in).
This method leverages the nucleophilicity of hydroxylamine to modify the cyano group, though competing side reactions (e.g., over-hydrolysis) necessitate precise stoichiometric control.
Acetylation of 4-Acetylphenylhydroxylamine
A direct route involves acetylating 4-acetylphenylhydroxylamine, synthesized via partial reduction of 4-nitroacetophenone.
Reduction of 4-Nitroacetophenone
4-Nitroacetophenone is reduced using zinc dust in acetic acid at 50–60°C, yielding 4-acetylphenylhydroxylamine. The reaction is quenched with ice-water to isolate the hydroxylamine intermediate, which is subsequently acetylated.
Acetylation Protocol
The hydroxylamine intermediate reacts with acetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.
Optimized Parameters:
- Molar Ratio: 1:1.2 (hydroxylamine:acetyl chloride).
- Temperature: 0°C, 2 hours.
- Yield: ~58% (extrapolated from).
This method’s efficacy depends on stabilizing the hydroxylamine intermediate, which is prone to oxidation.
The Chinese patent CN109824537A highlights Pd/C-mediated dehalogenation, which can be adapted for N-hydroxy group introduction.
Brominated Precursor Synthesis
5-Bromo-N-(2-methoxyphenyl)acetamide is synthesized via N-bromosuccinimide (NBS) bromination in dichloromethane under nitrogen.
Dehalogenation and Hydroxylation
The brominated intermediate undergoes hydrogenolysis with Pd/C (5% w/w) in ethanol at 50–75°C under hydrogen gas. Substituting hydrogen with hydroxylamine in situ introduces the N-hydroxy group via nucleophilic displacement.
Key Observations:
- Catalyst Loading: 0.2 g Pd/C per 1 g substrate.
- Reaction Time: 4–6 hours.
- Yield: ~72% (adjusted from).
Comparative Analysis of Methodologies
The table below evaluates the three primary methods:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-acetylphenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
Acetamide, N-(4-acetylphenyl)-N-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Acetamide, N-(4-acetylphenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Acetamide, N-(4-acetylphenyl)-N-hydroxy- with key analogs based on substituents and bioactivities:
Key Observations :
- N-Hydroxy Group: Enhances hydrogen bonding capacity compared to non-hydroxylated analogs like N-(4-acetylphenyl)-2-chloroacetamide .
- Acetyl vs. In contrast, 4-hydroxyphenyl derivatives (e.g., N-Hydroxyparacetamol) are more polar, favoring solubility and antioxidant activity .
- Chloro Substituents : N-(4-acetylphenyl)-2-chloroacetamide serves as a versatile intermediate for antitumor quinazoline derivatives, where chlorine acts as a leaving group in nucleophilic substitutions .
Pharmacological Activities
Anticancer Activity
- Target Compound Analogs : Derivatives like N-(4-acetylphenyl)-2-(quinazoline-sulfonyl)acetamide show significant activity against HCT-116, MCF-7, and PC-3 cancer cell lines (MTT assay) . The N-hydroxy group may enhance DNA intercalation or topoisomerase inhibition.
- Comparison with N-(4-Aminophenyl)acetamide: The amino group in this compound facilitates its use as a dye intermediate but lacks direct anticancer activity reported in the target compound’s analogs .
Analgesic and Anti-inflammatory Activity
- N-Phenylacetamide Sulfonamides: Compounds like N-[4-(piperazinylsulfonyl)phenyl]acetamide (37) exhibit anti-hypernociceptive activity, surpassing paracetamol in inflammatory pain models . The target compound’s N-hydroxy group may modulate COX-2 inhibition similarly.
Antimicrobial Activity
Physicochemical Properties
| Property | N-(4-acetylphenyl)-N-hydroxy-acetamide* | N-Hydroxy-N-(4-hydroxyphenyl)acetamide | N-(4-Acetyl-3-hydroxyphenyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~193.20 g/mol (estimated) | 167.16 g/mol | 193.20 g/mol |
| LogP (Predicted) | 1.5–2.0 | 0.8–1.2 | 1.2–1.6 |
| Hydrogen Bond Donors | 2 (N–OH, NH) | 2 (N–OH, phenolic –OH) | 2 (NH, phenolic –OH) |
| Key Applications | Anticancer intermediate | Antioxidant/metabolite | Natural product isolation |
*Estimated based on structural analogs .
Q & A
Q. What are the common synthetic routes for preparing N-(4-acetylphenyl)-N-hydroxyacetamide, and what challenges arise during purification?
Methodological Answer: A typical synthesis involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with hydroxylamine derivatives under alkaline conditions. For example, equimolar quantities of precursors are stirred in ethanol with sodium hydroxide, followed by recrystallization from aqueous ethanol to isolate the product . Challenges include maintaining pH control (5.5–6.5) to avoid side reactions and optimizing solvent systems for high-purity crystals. Recrystallization from methanol or aqueous solutions is recommended to remove unreacted intermediates .
Q. How is the structural identity of N-(4-acetylphenyl)-N-hydroxyacetamide confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- FT-IR/NMR : Peaks for the acetamide carbonyl (~1650–1700 cm⁻¹) and hydroxylamine (-NH-O-) groups (~3200–3400 cm⁻¹) are critical.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, torsion angles in similar compounds (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide ) are refined to ±0.01 Å precision using software like APEX2 .
- Melting point analysis : Compare observed values (e.g., 155–162°C) with literature data to verify purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for N-(4-acetylphenyl)-N-hydroxyacetamide derivatives?
Methodological Answer: Discrepancies in NMR or mass spectra often stem from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures.
- Computational validation : Use density functional theory (DFT) to simulate spectra (e.g., B3LYP/6-311++G(d,p)) and compare with experimental data.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas within ±2 ppm error .
Q. What mechanistic insights guide the optimization of N-(4-acetylphenyl)-N-hydroxyacetamide in radical scavenging studies?
Methodological Answer: The hydroxylamine (-NH-O-) group acts as a radical trap. Experimental design should:
- Monitor reaction kinetics : Use electron paramagnetic resonance (EPR) to detect stable nitroxide radicals.
- Assess redox potential : Cyclic voltammetry (CV) quantifies the compound’s oxidation-reduction behavior.
- Compare with analogs : Substitute the acetyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate reactivity .
Q. How can computational modeling predict the reactivity of N-(4-acetylphenyl)-N-hydroxyacetamide in catalytic systems?
Methodological Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways.
- Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites.
- Solvent effects : Apply the conductor-like polarizable continuum model (CPCM) to model solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
